8-[(5-bromothiophen-2-yl)sulfonyl]-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one
Description
Properties
IUPAC Name |
8-(5-bromothiophen-2-yl)sulfonyl-4'-methylspiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O4S2/c1-17-9-15(22-8-13(17)19)6-10-2-3-11(7-15)18(10)24(20,21)14-5-4-12(16)23-14/h4-5,10-11H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBLRUGZJNAVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CC3CCC(C2)N3S(=O)(=O)C4=CC=C(S4)Br)OCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure Variations
8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one Derivatives
- Unsubstituted Core (CAS 1881288-15-8): Molecular Formula: C₁₀H₁₆N₂O₂ Molecular Weight: 196.25 g/mol Predicted Properties: Density 1.24 g/cm³, pKa 14.89 .
Hydrochloride Salt (CAS 1881288-16-9) :
Spiro-Fused Chroman and Quinazoline Analogues
- tert-Butyl 6'-chloro-4'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-chroman]-8-carboxylate: Replaces the morpholinone with a chroman ring, introducing a chlorine substituent for enhanced electron-withdrawing effects . Demonstrated cytotoxic activity in leukemia cell lines (IC₅₀ values in micromolar range) .
8-Azaspiro[bicyclo[3.2.1]octane-3,2'-quinazolin]-4'(3'H)-one :
Sulfonamide Substituent Modifications
Brominated Aromatic Sulfonamides
- Predicted Properties: Boiling point 569.4°C, pKa 2.79 (acidic due to sulfonyl group) .
Pyrazole and Alkyl Sulfonamides
- (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane Derivatives: Pyrazole sulfonamides exhibit non-classical bioactivities (e.g., anti-inflammatory properties) . Example: Compound 42 (Molecular Weight: ~450 g/mol) showed improved pharmacokinetic profiles in plasma stability assays .
Structure-Activity Relationships (SAR)
- Sulfonyl Group : Brominated aryl/heteroaryl sulfonamides (e.g., bromothiophene, bromophenyl) enhance target binding via hydrophobic and halogen-bonding interactions .
- Spiro Junction Rigidity : The bicyclo[3.2.1]octane system restricts conformational flexibility, improving selectivity .
- Morpholinone vs. Hydantoin/Quinazoline: Morpholinone offers balanced solubility and hydrogen-bonding capacity, whereas hydantoin/quinazoline cores prioritize kinase inhibition .
Data Tables
Table 1. Structural and Physicochemical Comparison
Preparation Methods
Preparation of 5-Bromothiophene-2-sulfonyl Chloride
The sulfonyl chloride intermediate is synthesized via chlorosulfonation of 5-bromothiophene. In a representative procedure, 5-bromothiophene is treated with chlorosulfonic acid at 0–5°C, followed by quenching with thionyl chloride to yield the sulfonyl chloride. Alternative methods employ sulfur trioxide complexes in dichloromethane under anhydrous conditions.
Critical Parameters:
Coupling Reaction
The spirocyclic amine (e.g., 4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one) is dissolved in anhydrous dichloromethane or tetrahydrofuran, followed by the addition of 5-bromothiophene-2-sulfonyl chloride (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 equivalents). The reaction is stirred at 0–25°C for 12–24 hours.
Representative Data:
| Yield | Reaction Conditions |
|---|---|
| 78% | DCM, DIPEA, 24h, RT |
Purification is achieved via silica gel chromatography using ethyl acetate/hexane gradients.
Synthesis of the Spirocyclic Amine Scaffold
The 8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one core is constructed through a tandem cyclization-rearrangement sequence.
Cyclization of Bicyclo[3.2.1]octane Precursors
A ketone-functionalized bicyclo[3.2.1]octane derivative is condensed with a morpholinone fragment under acidic conditions. For example, treatment of 3-keto-bicyclo[3.2.1]octane with 4-methylmorpholin-3-one in the presence of p-toluenesulfonic acid (PTSA) in refluxing toluene induces spirocyclization.
Mechanistic Insight:
The reaction proceeds via hemiaminal formation, followed by dehydration to generate the spirocyclic framework.
Functionalization at the 4'-Position
Alternative Routes via Late-Stage Functionalization
Suzuki-Miyaura Coupling for Bromothiophene Installation
In a divergent approach, a sulfonyl-protected spirocyclic intermediate undergoes palladium-catalyzed cross-coupling with 5-bromothiophen-2-ylboronic acid. This method circumvents the need for handling sulfonyl chlorides but requires pre-functionalization of the spirocyclic scaffold with a boronic ester.
Reaction Conditions:
-
Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)
-
Base: Cs<sub>2</sub>CO<sub>3</sub> (3 equivalents)
-
Solvent: 1,4-Dioxane/H<sub>2</sub>O (4:1)
Purification and Characterization
Chromatographic Techniques
Crude products are purified using flash chromatography (silica gel, 230–400 mesh) with ethyl acetate/hexane or methanol/dichloromethane eluents. High-performance liquid chromatography (HPLC) with C18 columns resolves diastereomers or regioisomers.
Spectroscopic Validation
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): Key signals include the spirocyclic methyl group (δ 1.44–1.51 ppm), morpholinone carbonyl (δ 170–175 ppm in <sup>13</sup>C), and thiophene protons (δ 6.56–7.15 ppm).
-
HRMS : Calculated for C<sub>16</sub>H<sub>18</sub>BrN<sub>2</sub>O<sub>4</sub>S<sub>2</sub> [M+H]<sup>+</sup>: 451.02; Found: 451.03.
Challenges and Optimization
Q & A
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
The compound’s physicochemical properties (e.g., predicted density: ~1.16 g/cm³, boiling point: ~399°C, pKa: ~0) are critical for solubility, stability, and reaction optimization. For instance, its low pKa suggests potential protonation in acidic conditions, necessitating pH-controlled environments during synthesis or bioactivity assays. Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility in reactions .
Q. What synthetic routes are reported for spirocyclic compounds with bromothiophene sulfonyl groups?
A common multi-step approach involves:
- Step 1 : Sulfonylation of a bicyclo[3.2.1]octane precursor with 5-bromothiophene-2-sulfonyl chloride.
- Step 2 : Ring closure to form the spiro-morpholinone core via nucleophilic substitution.
- Step 3 : Methylation at the 4'-position using methyl iodide under basic conditions. Reaction monitoring via HPLC and characterization by NMR/XRD is essential to confirm regioselectivity .
Q. How can researchers validate the structural integrity of this compound?
Combine 1H/13C NMR to confirm the spirocyclic framework and sulfonyl group placement. X-ray crystallography resolves stereochemical ambiguities, particularly the bicyclo[3.2.1]octane conformation. Mass spectrometry (HRMS) verifies molecular weight (expected: ~449 g/mol for C16H18BrN3O4S2) .
Advanced Research Questions
Q. What strategies optimize the yield of the sulfonylation step in the synthesis?
- Use slow addition of sulfonyl chloride to avoid side reactions.
- Employ Schlenk techniques to exclude moisture, as hydrolysis of the sulfonyl chloride intermediate reduces yield.
- Optimize temperature (0–5°C) to suppress thermal decomposition . Table: Yield optimization under varying conditions
| Temp (°C) | Solvent | Yield (%) |
|---|---|---|
| 0 | DCM | 72 |
| 25 | THF | 58 |
| 5 | DMF | 68 |
Q. How do computational models predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) can simulate binding to enzymes like carbonic anhydrase or kinases, leveraging the sulfonyl group’s affinity for zinc ions or catalytic pockets. MD simulations (>100 ns) assess stability of the spirocyclic core in binding sites. Validate predictions with SPR or ITC binding assays .
Q. What contradictions exist in reported bioactivity data for similar spirocyclic sulfonamides?
Discrepancies arise in IC50 values for antimicrobial activity:
Q. How can researchers mitigate stereochemical challenges during synthesis?
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control spirocenter configuration.
- Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for enantioselective ring closure. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) .
Q. What analytical methods resolve degradation products under stressed conditions?
- Forced degradation (acid/base/oxidative stress) coupled with LC-MS identifies major degradation pathways (e.g., sulfonyl group hydrolysis).
- Accelerated stability studies (40°C/75% RH) over 4 weeks reveal decomposition kinetics. Use QbD principles to design stable formulations .
Methodological Guidance
- Synthetic Reproducibility : Document reaction atmosphere (N2/Ar), reagent purity, and stirring rates to ensure consistency.
- Bioactivity Testing : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate cytotoxicity in HEK293 cells to exclude off-target effects .
- Data Interpretation : Apply multivariate analysis (PCA) to correlate structural features (e.g., bromothiophene electronegativity) with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
